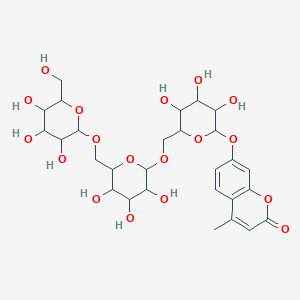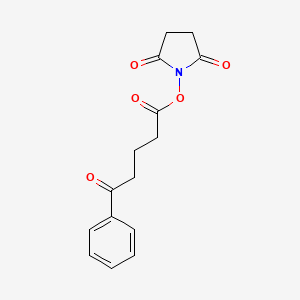![molecular formula C11H17NO5 B12290740 3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico es un complejo compuesto orgánico con una estructura única que incluye un anillo de pirrolidina, un grupo ácido carboxílico y un éster tert-butílico.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico normalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que implique precursores apropiados.
Introducción del grupo ácido carboxílico: Este paso a menudo implica la oxidación de un compuesto precursor para introducir la funcionalidad del ácido carboxílico.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con alcohol tert-butílico en condiciones ácidas para formar el éster tert-butílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican la inhibición de enzimas e interacciones de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]piperidina-2-carboxílico
- Ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]azetidin-3-il]propanoico
Singularidad
El ácido 3-metil-1-[(2-metilpropan-2-il)oxocarbonil]-5-oxopirrolidina-2-carboxílico es único debido a sus características estructurales específicas, como el anillo de pirrolidina y el grupo éster tert-butílico. Estas características confieren propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15) |
Clave InChI |
PUWWSEAHCDYLHK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
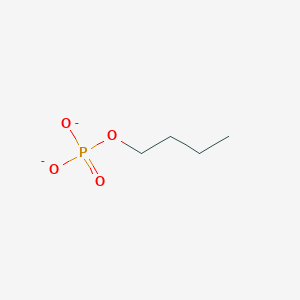
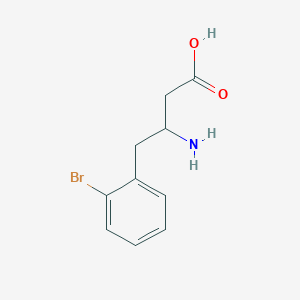
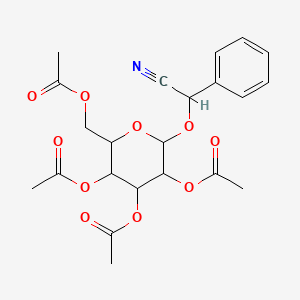
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
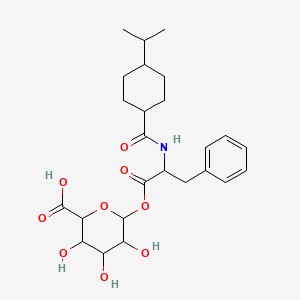
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
